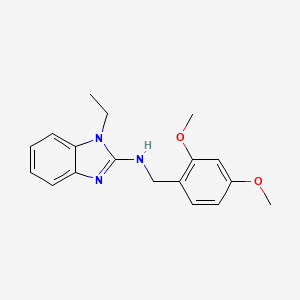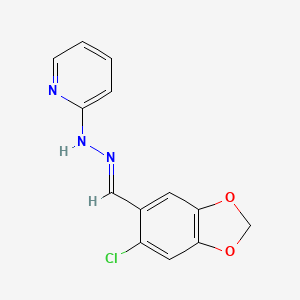
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione, also known as CEMT, is a synthetic compound that belongs to the class of chromene derivatives. It has gained attention in the scientific community due to its potential use in the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It has also been suggested that 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been shown to have antioxidant and anti-inflammatory effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been found to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
One of the advantages of using 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation of using 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the research of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione for therapeutic use.
In conclusion, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is a synthetic compound that has shown potential in the development of new drugs for the treatment of various diseases. Its anti-inflammatory, antioxidant, and anticancer properties have been studied extensively. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione involves the reaction of 6-ethyl-3-formylchromone with 2-chlorophenyl isothiocyanate in the presence of a base, followed by the reaction with methoxyamine hydrochloride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione.
科学的研究の応用
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has shown potential in the development of new drugs for the treatment of various diseases. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-(2-chlorophenyl)-6-ethyl-7-methoxychromene-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO2S/c1-3-11-8-13-17(9-16(11)20-2)21-10-14(18(13)22)12-6-4-5-7-15(12)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXJWLVRQCLAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)


![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)